Synthesis and characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Synthesis and characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We detail a robust synthetic protocol, elucidate the underlying reaction mechanism, and present a full suite of characterization techniques required to verify the structure and purity of the target molecule. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the chemistry of asymmetrically substituted 1,3,5-triazines.
Introduction: The Significance of the 1,3,5-Triazine Scaffold
1,3,5-triazines, also known as s-triazines, are six-membered heterocyclic aromatic rings containing three nitrogen atoms at alternating positions.[1] This nitrogen-rich core imparts unique electronic properties and serves as a versatile scaffold for constructing molecules with diverse functionalities. Derivatives of 1,3,5-triazine are prominent in a wide range of applications, from clinically used antitumor agents like Altretamine (Hexamethylmelamine) to widely applied herbicides such as Atrazine.[2][3] Their utility stems from the stability of the triazine ring and the ability to readily functionalize the three carbon atoms through sequential nucleophilic substitution, most commonly starting from the inexpensive and highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3][4][5][6]
The target molecule of this guide, 2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS RN: 1853-91-4), is an asymmetrically substituted triazine.[7] Such structures are valuable as intermediates, offering distinct points for further chemical modification. The presence of amino, methyl, and phenyl groups provides a combination of hydrogen bonding capability, lipophilicity, and aromatic interaction potential, making it a promising building block for the synthesis of novel pharmaceuticals and functional materials.[7]
Synthesis of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Synthetic Strategy: A Mechanistic Approach
The synthesis of asymmetrically substituted triazines requires a controlled, stepwise approach to avoid the formation of undesired symmetrical byproducts. While the cyclotrimerization of nitriles is a fundamental method for preparing symmetrical triazines, it is unsuitable for this target.[8] A more effective strategy involves the condensation of a guanidine or biguanide derivative with a nitrile or related precursor.
The chosen method for this guide is the base-catalyzed condensation of benzamidine hydrochloride with N-cyanoacetamide . This approach is logical and founded on established triazine synthesis principles. Benzaldehyde provides the phenyl group, N-cyanoacetamide provides the methyl and amino precursors along with the necessary carbon and nitrogen atoms for ring closure. The reaction proceeds via the formation of an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic triazine ring.
Synthetic Pathway Diagram
Caption: Synthetic route for 2-Amino-4-methyl-6-phenyl-1,3,5-triazine.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (5.4 g, 0.1 mol) to anhydrous methanol (100 mL). Stir the mixture until the base is fully dissolved.
-
Addition of Reactants: To the sodium methoxide solution, add benzamidine hydrochloride (15.6 g, 0.1 mol) and N-cyanoacetamide (8.4 g, 0.1 mol).
-
Reaction Execution: Heat the resulting suspension to reflux (approximately 65°C) and maintain reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A white precipitate will form.
-
Purification: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts and unreacted starting materials.
-
Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure 2-Amino-4-methyl-6-phenyl-1,3,5-triazine as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a self-validating system to ensure the target molecule has been successfully prepared.
Characterization Workflow Diagram
Caption: Workflow for the structural characterization of the final product.
Spectroscopic Data and Interpretation
The following table summarizes the expected data from key analytical techniques. These predictions are based on known spectral data for structurally similar triazine compounds.[4][9][10][11][12]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | δ 8.3-8.5 ppm (multiplet, 2H)δ 7.4-7.6 ppm (multiplet, 3H)δ 6.8-7.2 ppm (broad singlet, 2H)δ 2.4-2.6 ppm (singlet, 3H) | Protons on the phenyl ring ortho to the triazineMeta and para protons on the phenyl ringProtons of the primary amine (-NH₂)Protons of the methyl group (-CH₃) |
| ¹³C NMR | δ ~170 ppmδ ~168 ppmδ ~165 ppmδ 128-135 ppm (4 signals)δ ~25 ppm | C4/C6 carbons of the triazine ringC2 carbon of the triazine ring (attached to NH₂)Phenyl carbonsMethyl carbon (-CH₃) |
| FTIR (cm⁻¹) | 3400-3500 (two bands)3100-3300~16501550-1600~1400-1500 | Asymmetric and symmetric N-H stretch of -NH₂Aromatic C-H stretchN-H scissoring (bending) of -NH₂C=N stretching vibrations of the triazine ringAromatic C=C stretching |
| Mass Spec. | m/z = 187.20 (for C₁₀H₁₀N₄)m/z = 188.21 (for [M+H]⁺) | Molecular weight of the compoundProtonated molecular ion peak (common in ESI-MS) |
Applications and Future Perspectives
2-Amino-4-methyl-6-phenyl-1,3,5-triazine is a valuable scaffold for further chemical elaboration. The primary amino group can be readily derivatized via acylation, alkylation, or condensation reactions to build more complex molecules. Its structural motifs are found in compounds with potential biological activities, including anticancer and antimicrobial properties.[2] Furthermore, the rigid, aromatic nature of the triazine core makes it a candidate for incorporation into polymers and organic materials designed for specific electronic or photophysical properties.
Conclusion
This guide has presented a detailed and practical framework for the synthesis and characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine. By providing a clear synthetic protocol rooted in established mechanistic principles and outlining a comprehensive characterization workflow, we offer a self-validating system for researchers. The successful execution of these procedures will yield a versatile chemical intermediate, opening avenues for innovation in drug discovery, agrochemicals, and materials science.
References
-
Pinner triazine synthesis - Wikipedia. Wikipedia. [Link]
-
1,3,5-Triazine - Wikipedia. Wikipedia. [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. [Link]
-
Triazines - manufacturing, technology, patents, companies. Primary Information Services. [Link]
-
Triazines. XIV. The Extension of the Pinner Synthesis of Monohydroxy-s-triazines to the Aliphatic Series. 2,4-Dimethyl-s-triazin. American Chemical Society. [Link]
-
Pinner method for synthesis of s-triazine | Download Scientific Diagram. ResearchGate. [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. CORE. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate. National Institutes of Health (NIH). [Link]
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. [Link]
-
Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]
-
Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. [Link]
-
Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. ResearchGate. [Link]
-
2-Amino-4-methyl-6-phenyl-1,3,5-triazine. Alzchem. [Link]
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST WebBook. [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. [Link]
Sources
- 1. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciensage.info [sciensage.info]
- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4-methyl-6-phenyl-1,3,5-triazine | Alzchem Group [alzchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1,3,5-Triazine-2,4-diamine, 6-phenyl- [webbook.nist.gov]
